molecular formula C16H18O4 B14401551 2,3-Bis(3-hydroxyphenyl)butane-2,3-diol CAS No. 89613-90-1

2,3-Bis(3-hydroxyphenyl)butane-2,3-diol

Cat. No.: B14401551
CAS No.: 89613-90-1
M. Wt: 274.31 g/mol
InChI Key: DBCMPCFTJQCPAM-UHFFFAOYSA-N
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Description

2,3-Bis(3-hydroxyphenyl)butane-2,3-diol is an organic compound characterized by the presence of two hydroxyphenyl groups attached to a butane-2,3-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(3-hydroxyphenyl)butane-2,3-diol typically involves the reaction of appropriate phenolic compounds with butane-2,3-diol under controlled conditions. One common method is the condensation reaction between 3-hydroxybenzaldehyde and butane-2,3-diol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using automated reactors. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The final product is typically obtained through crystallization and filtration processes.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(3-hydroxyphenyl)butane-2,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydroxy groups to alkoxy groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Alkoxy-substituted butane-2,3-diols.

    Substitution: Brominated or nitrated derivatives of the original compound.

Scientific Research Applications

2,3-Bis(3-hydroxyphenyl)butane-2,3-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Bis(3-hydroxyphenyl)butane-2,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl groups can participate in hydrogen bonding and other interactions, influencing the activity of biological molecules. The compound may also modulate signaling pathways involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2,3-Butanediol: A simpler diol with similar backbone structure but lacking the hydroxyphenyl groups.

    Bisphenol A: Contains two phenolic groups but with a different central structure.

    Resorcinol: A dihydroxybenzene derivative with similar phenolic properties.

Uniqueness

2,3-Bis(3-hydroxyphenyl)butane-2,3-diol is unique due to its specific combination of hydroxyphenyl groups and butane-2,3-diol backbone. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications.

Properties

CAS No.

89613-90-1

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

2,3-bis(3-hydroxyphenyl)butane-2,3-diol

InChI

InChI=1S/C16H18O4/c1-15(19,11-5-3-7-13(17)9-11)16(2,20)12-6-4-8-14(18)10-12/h3-10,17-20H,1-2H3

InChI Key

DBCMPCFTJQCPAM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)O)(C(C)(C2=CC(=CC=C2)O)O)O

Origin of Product

United States

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